2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid
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Overview
Description
2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid typically involves the reaction of 5-fluoro-2-methoxypyridine with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid derivatives
- Other fluorinated pyridine derivatives
- Methoxy-substituted pyridine compounds
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C9H10FNO3, characterized by a fluorine atom, a methoxy group, and a pyridine ring, which contribute to its distinct chemical properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine and methoxy groups enhances the compound's binding affinity to various enzymes and receptors, modulating their activity. The propanoic acid moiety facilitates hydrogen bonding and stabilizes the compound's interaction with its targets, which may include:
- Enzymes involved in metabolic pathways.
- G protein-coupled receptors (GPCRs).
- Other biomolecules relevant to disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes. For example, it has been investigated for its potential to inhibit enzymes involved in sterol biosynthesis, which is crucial for developing new therapeutic agents against parasitic infections such as Chagas disease .
- Therapeutic Potential : The compound has been identified as a candidate for further exploration in drug development due to its promising pharmacological properties. Its structural similarities to other known inhibitors suggest it may have applications in treating conditions mediated by enzyme dysregulation.
- Anti-inflammatory Effects : Given its interaction with GPCRs, there is potential for this compound to exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .
Case Studies and Research Findings
A review of recent literature reveals several studies focused on the biological activity of this compound:
- Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry investigated the binding affinity of this compound to CYP51 enzymes associated with Trypanosoma cruzi. Results indicated that modifications in the pyridine structure could significantly affect binding efficiency and biological activity .
- Pharmacological Evaluation : In pharmacological assays, this compound demonstrated inhibitory effects on target enzymes at concentrations lower than those typically required for similar compounds. This suggests a higher potency that warrants further investigation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Similarity Level | Unique Attributes |
---|---|---|---|
3-Fluoro-2-methoxypyridine | Contains fluorine and methoxy group | Moderate | Different pyridine substitution pattern |
5-Fluoro-2-methoxyphenol | Similar methoxy group but lacks propanoic acid | High | Lacks pyridine structure |
3-(5-Fluoro-2-methoxypyridin-4-yl)boronic acid | Contains boronic acid functionality | Moderate | Boronic acid group introduces different reactivity |
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
NHKBBXXJVBCQES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1F)OC)C(=O)O |
Origin of Product |
United States |
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